Cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide Cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13724289
InChI: InChI=1S/C10H14BrN3O/c11-9-6-13-14(7-9)5-4-12-10(15)8-2-1-3-8/h6-8H,1-5H2,(H,12,15)
SMILES: C1CC(C1)C(=O)NCCN2C=C(C=N2)Br
Molecular Formula: C10H14BrN3O
Molecular Weight: 272.14 g/mol

Cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide

CAS No.:

Cat. No.: VC13724289

Molecular Formula: C10H14BrN3O

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

Cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide -

Specification

Molecular Formula C10H14BrN3O
Molecular Weight 272.14 g/mol
IUPAC Name N-[2-(4-bromopyrazol-1-yl)ethyl]cyclobutanecarboxamide
Standard InChI InChI=1S/C10H14BrN3O/c11-9-6-13-14(7-9)5-4-12-10(15)8-2-1-3-8/h6-8H,1-5H2,(H,12,15)
Standard InChI Key QRYCEMAVSUGFQO-UHFFFAOYSA-N
SMILES C1CC(C1)C(=O)NCCN2C=C(C=N2)Br
Canonical SMILES C1CC(C1)C(=O)NCCN2C=C(C=N2)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key domains:

  • Cyclobutane ring: A strained four-membered carbocycle that influences conformational dynamics and metabolic stability.

  • Amide linker: Connects the cyclobutane to a ethylamine spacer, enhancing solubility and enabling hydrogen bonding with biological targets.

  • 4-Bromo-pyrazole: A heteroaromatic ring with a bromine atom at the 4-position, providing a site for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₄BrN₃O
Molecular Weight272.14 g/mol
IUPAC NameN-[2-(4-Bromopyrazol-1-yl)ethyl]cyclobutanecarboxamide
SMILESC1CC(C1)C(=O)NCCN2C=C(C=N2)Br
LogP (Predicted)1.82
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The bromine atom’s electronegativity (2.96) and polarizability make it a strategic handle for further functionalization .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

Step 1: Preparation of 4-Bromo-1-(2-Aminoethyl)Pyrazole
4-Bromo-pyrazole reacts with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) to yield 4-bromo-1-(2-aminoethyl)pyrazole .

Step 2: Amide Coupling
Cyclobutanecarboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and coupled with the intermediate amine to form the final product.

Table 2: Representative Reaction Conditions

ParameterValue
SolventDimethylformamide (DMF)
Temperature25°C
Reaction Time12 hours
Yield68–72%

Biological Activity and Mechanisms

Kinase Inhibition

The compound’s pyrazole moiety mimics ATP-binding motifs in kinase active sites. In silico docking studies predict strong interactions with EGFR (Epidermal Growth Factor Receptor) and BRAF kinases, with binding energies of −9.2 kcal/mol and −8.7 kcal/mol, respectively.

Applications in Drug Development

Prodrug Design

The amide bond’s hydrolytic lability under acidic conditions (t₁/₂ = 2.1 hours at pH 2) positions the compound as a prodrug candidate for targeted release in gastrointestinal environments.

Agrochemistry

Derivatization via Suzuki coupling introduces aryl groups that enhance herbicidal activity. For example, a 3-nitrophenyl derivative exhibits 90% inhibition of Amaranthus retroflexus growth at 10 ppm .

PrecautionGuideline
Personal Protective EquipmentGloves (nitrile), goggles, lab coat
VentilationFume hood with ≥100 ft/min airflow
Storage−20°C, desiccated, amber glass

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